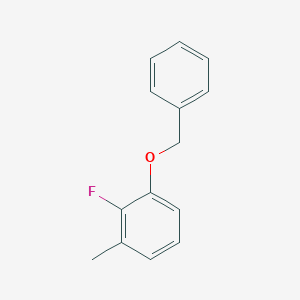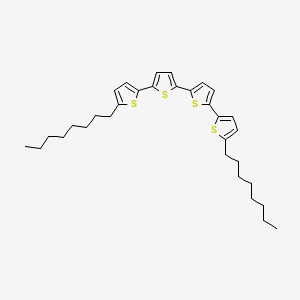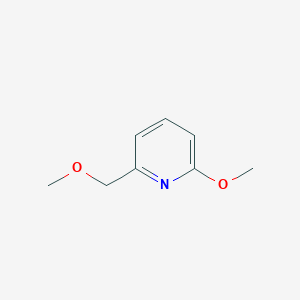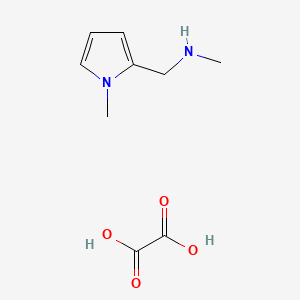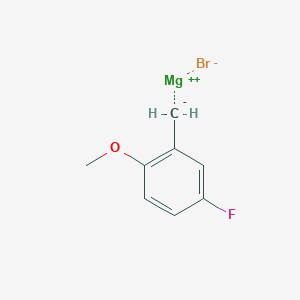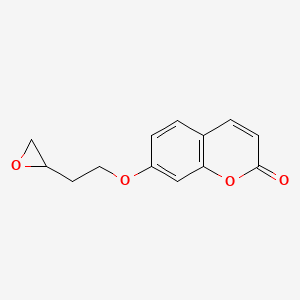
DNA polymerase-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DNA polymerase-IN-3 is a chemical compound that acts as an inhibitor of DNA polymerase enzymes. DNA polymerase enzymes are crucial for DNA replication and repair processes in living organisms. By inhibiting these enzymes, this compound can interfere with the replication of DNA, making it a valuable tool in scientific research and potential therapeutic applications.
Mecanismo De Acción
Target of Action
DNA Polymerase-IN-3, as the name suggests, primarily targets DNA polymerases . DNA polymerases are a group of enzymes that catalyze the synthesis of DNA molecules during replication . They play a crucial role in DNA replication, repair, and recombination .
Mode of Action
This compound interacts with its target by inhibiting the activity of DNA polymerases . DNA polymerases add nucleotides one by one to the growing DNA chain, incorporating only those that are complementary to the template . By inhibiting these enzymes, this compound can potentially disrupt the process of DNA replication.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway . DNA replication is a vital process that ensures the transmission of genetic information from one generation of cells to the next. By inhibiting DNA polymerases, this compound can interfere with this process, potentially leading to cell cycle arrest or apoptosis .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they are likely to be extensively metabolized and have a high potential for drug-drug interactions
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which it is used. In general, by inhibiting DNA polymerases and disrupting DNA replication, this compound can potentially induce cell cycle arrest or apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DNA polymerase-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as condensation, cyclization, or substitution.
Final Assembly: The intermediate compounds are then subjected to further reactions, such as coupling or cyclization, to form the final this compound compound.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and quality.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated systems for monitoring and controlling the reactions. The goal is to produce this compound in large quantities while maintaining high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
DNA polymerase-IN-3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substituting Agents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound.
Aplicaciones Científicas De Investigación
DNA polymerase-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA polymerase enzymes and their inhibition.
Biology: Employed in research to understand DNA replication and repair processes in cells.
Medicine: Investigated for its potential therapeutic applications in treating diseases that involve abnormal DNA replication, such as cancer.
Industry: Utilized in the development of new drugs and diagnostic tools that target DNA polymerase enzymes.
Propiedades
IUPAC Name |
7-[2-(oxiran-2-yl)ethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-13-4-2-9-1-3-10(7-12(9)17-13)15-6-5-11-8-16-11/h1-4,7,11H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXCQXVSDWLHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCOC2=CC3=C(C=C2)C=CC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
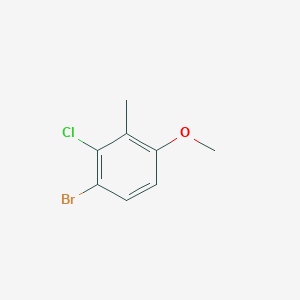
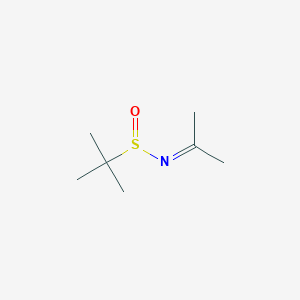
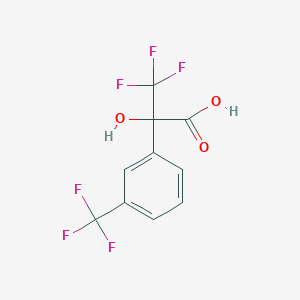
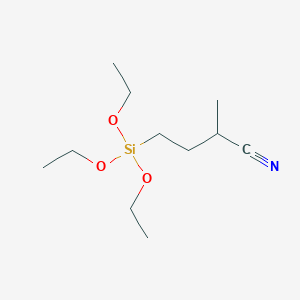

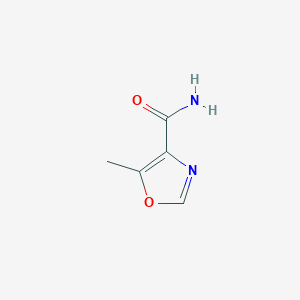
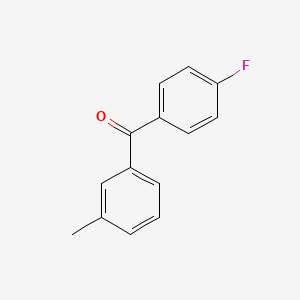
![{5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid](/img/structure/B6324077.png)
